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Compound of Interest

Compound Name: 2-Hydroxypyridine-4-sulfonamide

Cat. No.: B13553355

Get Quote

Part 1: Chemical Identity & Core Data

Compound Name: 2-Hydroxypyridine-4-sulfonamide Tautomeric Name: 2-Oxo-1,2-
dihydropyridine-4-sulfonamide CAS Number:1229741-62-1 Molecular Formula: CsHeN203S

Molecular Weight: 174.18 g/mol

Tautomeric Equilibrium (Lactam-Lactim)

A critical feature of this compound is its tautomeric equilibrium. While often named as a
"hydroxypyridine" (lactim form), the compound exists predominantly as the 2-pyridone (lactam
form) in the solid state and in polar solvents. This distinction is vital for structural
characterization (NMR, X-ray) and reactivity profiles.
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Feature Lactim Form (2-Hydroxy) Lactam Form (2-Pyridone)

Amide-like ring with C=0 at C2

Structure Pyridine ring with -OH at C2
and NH at N1
) Gas phase / Non-polar Solid state / Polar solvents
Dominance
solvents (Water, DMSO)
Aromatic character retained (6
Aromaticity Fully aromatic pyridine ring
-electrons)
Reactivity O-alkylation favored N-alkylation favored

Key Physical Properties

o Appearance: Off-white to pale yellow solid.

e Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (improved by pH
adjustment).

e pKa: The sulfonamide group typically has a pKa

10.0, while the pyridone NH has a pKa

11.6.

Part 2: Synthesis & Experimental Protocols
Strategic Analysis: The Regioselectivity Challenge

Direct sulfonation of 2-hydroxypyridine (using oleum or chlorosulfonic acid) is not
recommended for accessing the 4-isomer. The 2-hydroxy/2-oxo group directs electrophilic
aromatic substitution (EAS) primarily to positions 3 and 5 (ortho/para).

To secure the sulfonyl group at position 4 (meta to the directing oxygen), one must utilize a
nucleophilic displacement strategy or start from a pre-functionalized 4-substituted pyridine.
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Protocol A: Synthesis via 2-Methoxy Precursor
(Recommended)

This route ensures regiochemical purity by starting with the sulfonamide already installed or
using a 4-chloro precursor, followed by O-demethylation.

Pathway:
o Precursor: 2-Methoxy-4-pyridinesulfonyl chloride (CAS 1060812-98-3).
e Amination: Reaction with ammonia to form the sulfonamide.

» Hydrolysis: Acidic cleavage of the methyl ether to reveal the pyridone.

Step-by-Step Methodology

Step 1: Amination

Charge: Dissolve 2-methoxy-4-pyridinesulfonyl chloride (1.0 eq) in anhydrous THF (0.2 M
concentration).

e Cool: Cool the solution to 0 °C under nitrogen atmosphere.

e Addition: Slowly bubble anhydrous ammonia gas or add 0.5 M ammonia in dioxane (3.0 eq)
dropwise.

» Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours. Monitor by TLC/LC-MS.

o Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc, wash with
water, dry over Na2SOa4, and concentrate to yield 2-methoxy-4-pyridinesulfonamide.

Step 2: O-Demethylation (Hydrolysis)
o Charge: Dissolve the intermediate from Step 1 in concentrated HCI (or HBr in acetic acid).

o Reflux: Heat the mixture to reflux (approx. 100 °C) for 4—6 hours. This harsh condition
cleaves the methyl ether.
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» Neutralization: Cool to RT. Carefully neutralize with saturated NaHCOs or NaOH solution to
pH 5-6 (isoelectric point region).

« Isolation: The product, 2-hydroxypyridine-4-sulfonamide, often precipitates upon
neutralization. Filter the solid. If no precipitate forms, extract exhaustively with EtOAc/MeOH
(9:1).

 Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column,
Water/Acetonitrile gradient).

Protocol B: Alternative via 2-Fluoro-4-
pyridinesulfonamide

If 2-fluoro-4-pyridinesulfonamide is available, it can be hydrolyzed under basic conditions.
¢ Dissolve 2-fluoro-4-pyridinesulfonamide in 2M NaOH (aq).

e Heat at 80 °C for 12 hours. The hydroxide displaces the fluoride (SNAr mechanism).
 Acidify with HCI to pH 5 to precipitate the target 2-pyridone derivative.

Part 3: Visualization of Pathways
Tautomerism & Synthesis Workflow

The following diagram illustrates the lactam-lactim equilibrium and the recommended synthetic
pathway.
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Tautomeric Equilibrium

2-Hydroxypyridine-4-sulfonamide
(Lactim Form)
Less Stable in Solid State

Equilibrium (K_eq >> 1)

2-0Ox0-1,2-dihydropyridine-4-sulfonamide
(Lactam/Pyridone Form)
Dominant Species

Recommended Synthesis (Regioselective)

2-Methoxy-4-pyridinesulfonyl chloride
(CAS 1060812-98-3)

NH3 / THF
0°C -> RT (Amination)

[ 2-Methoxy-4-pyridinesulfonamide j

Conc. HCI or HBr
Reflux (Demethylation)

Target: 2-Hydroxypyridine-4-sulfonamide

(CAS 1229741-62-1)

Click to download full resolution via product page

Caption: Top: The lactam-lactim tautomerism favoring the 2-pyridone form. Bottom: The

regioselective synthesis route avoiding direct sulfonation issues.

Part 4: Applications in Drug Discovery
Carbonic Anhydrase Inhibition (CAl)

Sulfonamides are the classic pharmacophore for inhibiting Carbonic Anhydrases (CAs). The 2-

hydroxypyridine moiety adds a unique hydrogen-bonding donor/acceptor motif (the lactam unit)

that differs from the standard benzene sulfonamide scaffold.

e Mechanism: The sulfonamide nitrogen coordinates to the Zinc (Zn?*) ion in the CA active

site.
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o Selectivity: The pyridine ring's polarity can alter isoform selectivity (e.g., targeting tumor-
associated hCA IX over cytosolic hCA 11).

Fragment-Based Drug Design (FBDD)

This molecule serves as an excellent fragment due to its low molecular weight (174 Da) and
high ligand efficiency potential.

e Vectors for Growth:
o N1-Position: Alkylation here allows extension into the solvent-exposed region.

o C3/C5-Positions: Halogenation (e.g., bromination) at these positions allows for
subsequent cross-coupling (Suzuki/Sonogashira) to build complexity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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